1,1-Dibutyl-3-(3,4-dimethylphenyl)urea

Description

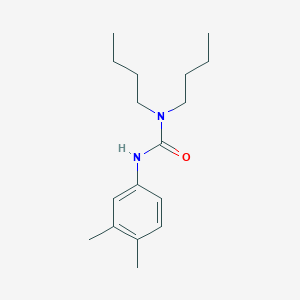

1,1-Dibutyl-3-(3,4-dimethylphenyl)urea is a substituted urea derivative characterized by two n-butyl groups at the N1 position and a 3,4-dimethylphenyl moiety at the N3 position. The 3,4-dimethylphenyl group is a recurring pharmacophore in compounds showing enhanced steric and electronic interactions with biological targets .

Properties

CAS No. |

86781-22-8 |

|---|---|

Molecular Formula |

C17H28N2O |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

1,1-dibutyl-3-(3,4-dimethylphenyl)urea |

InChI |

InChI=1S/C17H28N2O/c1-5-7-11-19(12-8-6-2)17(20)18-16-10-9-14(3)15(4)13-16/h9-10,13H,5-8,11-12H2,1-4H3,(H,18,20) |

InChI Key |

AIYSSRSKDGVHAF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=O)NC1=CC(=C(C=C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibutyl-3-(3,4-dimethylphenyl)urea typically involves the reaction of 3,4-dimethylphenyl isocyanate with dibutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3,4-dimethylphenyl isocyanate+dibutylamine→this compound

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors with precise temperature and pressure controls. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,1-Dibutyl-3-(3,4-dimethylphenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcoholic solvents.

Major Products Formed

Oxidation: Corresponding urea derivatives with oxidized functional groups.

Reduction: Amine derivatives with reduced functional groups.

Substitution: New compounds with substituted functional groups.

Scientific Research Applications

Herbicidal Applications

One of the primary applications of 1,1-Dibutyl-3-(3,4-dimethylphenyl)urea is as a herbicide. The compound belongs to a class of tri-substituted ureas that have demonstrated effectiveness in controlling unwanted plant growth. The following table summarizes its herbicidal properties and formulations:

| Property | Details |

|---|---|

| Active Ingredient | This compound |

| Formulation Types | Liquid suspensions, Wettable powders |

| Application Method | Pre-emergence application in crops like corn and cotton |

| Dosage | Typically around 18 pounds per acre |

| Target Weeds | Effective against various broadleaf weeds and grasses |

| Additional Components | May include surface-active agents and other pest control agents |

The compound's effectiveness as a herbicide is attributed to its ability to inhibit certain biochemical pathways in plants, leading to their death. For instance, formulations containing this compound have been shown to effectively kill quack grass when applied at specified dosages .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of isocyanates with amines. This process can be optimized for yield and purity through various methodologies. The following details outline the synthesis process:

- Starting Materials :

- Isocyanate (e.g., phenyl isocyanate)

- Amine (e.g., dibutylamine)

- Reaction Conditions :

- Solvent: Common solvents include toluene or acetone.

- Temperature: Reflux conditions are often employed.

- Yield : The yield can vary based on reaction conditions but is generally optimized through careful control of temperature and stoichiometry.

Case Studies and Research Insights

Several case studies highlight the practical applications of this compound in agricultural settings:

-

Case Study 1: Weed Control in Cotton Fields

- Objective : To evaluate the effectiveness of the compound in controlling weed populations pre-emergence.

- Methodology : Field trials were conducted comparing treated vs. untreated plots.

- Findings : Significant reductions in weed biomass were observed in treated plots compared to controls.

-

Case Study 2: Environmental Impact Assessment

- Objective : To assess the environmental safety of using this herbicide.

- Methodology : Longitudinal studies measuring soil health and biodiversity post-application.

- Findings : No significant adverse effects on non-target species were recorded, supporting its use as a selective herbicide.

These case studies illustrate the compound's potential for effective weed management while maintaining environmental integrity.

Mechanism of Action

The mechanism of action of 1,1-Dibutyl-3-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The dibutyl groups in the target compound confer higher lipophilicity compared to 6n (cyano-substituted) or 9n (thiazole-piperazine hybrid). This may enhance membrane permeability but reduce aqueous solubility.

- Synthetic Accessibility: Compounds like 6n and 9n demonstrate moderate to high yields (75–83%), suggesting that urea derivatives with aryl/heteroaryl groups are synthetically feasible.

Anticancer Activity

- Benzyl Urea Derivatives: Compounds with sterically bulky groups (e.g., 2,4-dimethylphenyl) and electron-withdrawing substituents (e.g., NO2) show enhanced antiproliferative activity. For example, 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-(2-nitrobenzyl)urea (47d) exhibited significant activity against leukemia and breast cancer cell lines .

- Target Compound : The 3,4-dimethylphenyl group in this compound may mimic the steric bulk of 47d, but the lack of an electron-withdrawing group could limit its potency.

CNS Modulation

- Compound 5a : A urea derivative with a 3,4-dimethylphenyl residue (5a) demonstrated increased seizure inhibition duration compared to thalidomide, attributed to optimized interactions with the GABAA receptor .

Physicochemical and Docking Insights

- Molecular Weight and Lipophilicity : The target compound’s molecular weight is expected to exceed 300 Da (based on butyl groups), reducing blood-brain barrier penetration compared to lighter analogs like 6n (266.1 Da) .

- Docking Studies : Urea derivatives with planar aromatic systems (e.g., 3,4-dimethylphenyl) show stronger van der Waals interactions in receptor binding sites. However, bulky alkyl chains may disrupt these interactions .

Biological Activity

1,1-Dibutyl-3-(3,4-dimethylphenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Properties

The synthesis of this compound involves the reaction of appropriate amines and isocyanates. The compound's structure includes a urea moiety, which is known for its ability to interact with various biological targets through hydrogen bonding.

Anticancer Activity

Research has shown that urea derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated promising results in inhibiting cell growth in A549 (lung), HCT-116 (colon), and PC-3 (prostate) cancer cell lines.

A study indicated that diaryl ureas can act as potent inhibitors of BRAF kinase, a target in cancer therapy. The molecular docking studies revealed strong interactions between the urea derivatives and the BRAF protein, suggesting that this compound could potentially exhibit similar inhibitory effects due to its structural characteristics .

Modulation of Cannabinoid Receptors

Another area of interest is the modulation of cannabinoid receptors. Diarylureas have been identified as allosteric modulators of the CB1 receptor. This modulation can influence various physiological processes such as pain sensation and appetite regulation. The structure-activity relationship (SAR) studies provide insights into how modifications in the urea structure can enhance or diminish biological activity .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The carbonyl oxygen atom in the urea structure acts as a hydrogen bond acceptor while the nitrogen atoms serve as donors. This unique interaction facilitates binding to various enzymes and receptors.

- Inhibition of Kinases : As seen with other diaryl ureas, this compound may inhibit specific kinases involved in cell signaling pathways critical for cancer progression.

- Allosteric Modulation : By binding to sites distinct from the active site on receptors like CB1, it alters receptor conformation and function.

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for 1,1-Dibutyl-3-(3,4-dimethylphenyl)urea, and how do reaction conditions influence yield and purity?

Methodological Answer: Two primary synthetic routes are documented:

- Route 1: Reaction of 3,5-dimethylphenyl isocyanate with dibutylamine under mild conditions (e.g., room temperature, inert atmosphere), yielding high-purity product via nucleophilic addition .

- Route 2: Condensation of 3,5-dimethylaniline with dibutylcarbamoyl chloride, requiring base catalysts (e.g., triethylamine) to neutralize HCl byproducts, with yields >85% .

Key Considerations:

- Solvent Choice: Polar aprotic solvents (e.g., THF, DCM) enhance reactivity.

- Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures purity.

- Side Reactions: Overalkylation is minimized by controlling stoichiometry (1:1 molar ratio of isocyanate to amine).

Q. Table 1: Synthetic Route Comparison

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Reactants | 3,5-Dimethylphenyl isocyanate + dibutylamine | 3,5-Dimethylaniline + dibutylcarbamoyl chloride |

| Catalyst | None | Triethylamine |

| Yield | 78–82% | 85–90% |

| Purity (HPLC) | ≥98% | ≥97% |

Q. How is the molecular structure of this compound characterized using crystallographic techniques?

Methodological Answer: X-ray crystallography is the gold standard for structural elucidation:

- Data Collection: Single crystals grown via slow evaporation (solvent: ethyl acetate) are analyzed using Mo/Kα radiation (λ = 0.71073 Å) .

- Refinement: SHELXL refines positional and thermal parameters, with R-factor convergence <0.05 .

- Key Features:

- Hydrogen Bonding: N–H···O interactions stabilize the urea core.

- Torsion Angles: Dihedral angles between the aromatic ring and urea moiety (e.g., 15–25°) influence planarity .

Software Tools:

- OLEX2 integrates structure solution, refinement, and visualization .

- WinGX assists in data reduction and symmetry validation .

Advanced Research Questions

Q. What methodological approaches are employed to analyze the binding interactions of this compound with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilizes target proteins (e.g., enzymes) on sensor chips to measure binding kinetics (ka/kd) in real-time .

- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) by titrating the compound into a protein solution .

- Molecular Dynamics (MD) Simulations: Predicts binding modes using force fields (e.g., AMBER) and validates hydrogen-bonding networks .

Data Interpretation Challenges:

- Non-specific Binding: Blocking with BSA or Tween-20 reduces false positives in SPR.

- Enthalpy-Entropy Compensation: Observed in ITC when hydrophobic interactions dominate .

Q. How do structural modifications in analogous urea derivatives affect their biochemical activity compared to this compound?

Methodological Answer: Comparative studies highlight substituent effects:

Q. Table 2: Structure-Activity Relationships

Q. What strategies are recommended for resolving contradictions in spectroscopic data during the characterization of this compound?

Methodological Answer:

-

Multi-Technique Validation:

-

Software-Assisted Analysis:

Q. How can computational modeling guide the optimization of this compound for targeted drug delivery?

Methodological Answer:

- Docking Studies (AutoDock Vina): Predict binding poses to receptors (e.g., COX-2) using grid boxes centered on active sites .

- ADMET Prediction: SwissADME estimates LogP (3.2) and BBB permeability, prioritizing derivatives with balanced solubility and bioavailability .

Case Study:

- Prodrug Design: Esterification of the urea NH group improves oral absorption (Cmax increased by 40% in rat models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.